tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyridin-2-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUDAIEOISMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647927 | |
| Record name | tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224514-70-8 | |
| Record name | tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Mesylation
Procedure :
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Starting Material : (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
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Mesylation : React with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in toluene at 0–25°C to form tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
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Displacement : Treat the mesylate with sodium pyridin-2-olate (generated from 2-hydroxypyridine and NaH) in 1-methyl-2-pyrrolidinone (NMP) at 80–100°C for 12–24 hours.
Data Table :
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | MsCl, TEA | Toluene | 0–25°C | 85–90% | |
| 2 | 2-Hydroxypyridine, NaH | NMP | 80–100°C | 70–75% |
Key Findings :
Mitsunobu Reaction for Ether Formation
Procedure :
-
Reactants : Boc-protected 3-hydroxypyrrolidine and 2-hydroxypyridine.
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Conditions : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.
Data Table :
Key Findings :
Palladium-Catalyzed Coupling (Alternative Method)
Procedure :
-
Substrate : tert-butyl 3-iodopyrrolidine-1-carboxylate.
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Coupling : React with 2-hydroxypyridine using Pd(OAc)₂, tricyclohexylphosphine (PCy₃), and Cs₂CO₃ in dimethylformamide (DMF) at 100°C.
Data Table :
Key Findings :
Stereochemical Considerations
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Chiral Resolution : Racemic mixtures can be resolved via chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol).
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Asymmetric Synthesis : Use (R)- or (S)-3-hydroxypyrrolidine as starting material to control enantiopurity.
Purification and Characterization
Industrial-Scale Considerations
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Cost Efficiency : Mesylation/displacement is preferred for large-scale production due to higher yields (70–75%).
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Green Chemistry : Replace NMP with cyclopentyl methyl ether (CPME) to reduce toxicity.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation and substitution. Its structural features allow for modifications that can lead to diverse chemical entities suitable for further exploration in pharmaceutical applications.
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Medicinal Chemistry :
- The compound has been investigated for its biological activities, particularly in the context of drug development. Its interactions with various biological targets make it a candidate for research into new therapeutic agents.
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Neuropharmacology :
- Research indicates that derivatives of this compound may exhibit cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Studies have shown that modifications to the structure can enhance selectivity and potency against cholinesterase enzymes, suggesting potential as a treatment option for cognitive decline.
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Anticancer Research :
- Recent studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown improved apoptosis induction in tumor cells compared to standard treatments, indicating potential as anticancer agents.
Case Study 1: Anticancer Activity
In a comparative study involving several human cancer cell lines, this compound exhibited varying IC50 values (7.9 to 92 µM), demonstrating its potential as an effective anticancer agent. The study highlighted its ability to induce apoptosis in hypopharyngeal tumor cells more effectively than conventional treatments like bleomycin.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrrolidine derivatives, including this compound. Results indicated that these compounds could alleviate oxidative stress and improve cognitive functions in animal models of Alzheimer's disease, suggesting their utility in neurodegenerative disease management.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Pyrrolidine Substituents
Compounds with modifications to the pyrrolidine ring or its substituents exhibit distinct physicochemical and synthetic properties:
Key Observations :
- Steric Effects : Bulky substituents (e.g., 4-octylphenyl) reduce synthetic yield (62% in vs. >95% for the target compound ).
- Reactivity : Azide-containing analogues () enable modular derivatization but may pose safety risks.
- Ring Size : Piperidine-substituted variants () alter ring strain and binding interactions compared to pyrrolidine.
Pyridine Ring Modifications
Variations in the pyridine ring’s substituents influence electronic properties and bioactivity:
Key Observations :
Stereochemical Variants
Enantiomers and stereoisomers exhibit divergent properties:
Key Observations :
- Enantiomeric Specificity : The (R)-enantiomer () is commercially prioritized, likely due to compatibility with biological targets.
Biological Activity
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, also known as (R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, is a compound with significant biological activity, particularly in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 1417789-79-7
- IUPAC Name : tert-butyl (R)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
The biological activity of this compound is attributed to its interaction with various biological targets. Notably, it has been studied for its potential role as an inhibitor in several pathways:
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with cholinergic receptors.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have indicated moderate antimicrobial activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Modulation of cholinergic receptors | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Moderate activity against Staphylococcus aureus |
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results demonstrated that treatment with the compound led to significant improvements in cognitive function and reduced amyloid plaque formation.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments assessed the anti-inflammatory properties of the compound on human macrophages. The findings revealed that this compound significantly decreased the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
Case Study 3: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial activity against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React a pyrrolidine derivative (e.g., tert-butyl pyrrolidine-1-carboxylate) with a pyridinyloxy electrophile (e.g., 2-chloropyridine) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF at 60–80°C .
- Step 2: Purify via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) to isolate the product. Yields typically range from 50–70%, depending on reaction optimization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- 1H/13C NMR: Assign peaks to confirm the pyridinyloxy and pyrrolidine moieties. For example, the tert-butyl group shows a singlet at ~1.4 ppm (1H NMR), while pyridine protons resonate between 6.8–8.5 ppm .
- HRMS: Validate molecular weight (e.g., calculated [M+H]+ for C₁₄H₂₁N₂O₃: 265.1547; observed: 265.1543) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation .
- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Emergency Measures: Ensure access to eyewash stations and emergency showers .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
- Temperature Control: Optimize reaction temperature (e.g., 80°C for 12 hours vs. 60°C for 24 hours) to balance yield and side-product formation .
- Solvent Selection: Compare polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .
Advanced: How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
Answer:
- Deuterated Solvent Calibration: Ensure NMR spectra are acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d6) to avoid chemical shift discrepancies .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., tert-butyl pyrrolidine derivatives) from peer-reviewed literature .
Advanced: How do functional group modifications (e.g., cyano or boronate groups) affect reactivity?
Answer:
- Boronate Esters: Introduce via Suzuki-Miyaura coupling to enable cross-coupling reactions for structural diversification. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine derivatives show enhanced reactivity in aryl couplings .
- Cyano Groups: Modify steric/electronic properties by substituting pyridine with cyanopyrimidine, altering solubility and binding affinity in biological assays .
Advanced: What strategies stabilize tert-butyl esters during acidic/basic reactions?
Answer:
- pH Control: Avoid strong acids (e.g., TFA) that cleave the tert-butyl group. Use mild deprotection agents (e.g., HCl/dioxane) at 0–5°C .
- Protecting Group Alternatives: Compare Boc (tert-butyloxycarbonyl) with Fmoc for orthogonal protection in multi-step syntheses .
Advanced: How can chiral purity be maintained during synthesis?
Answer:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce stereoselectivity .
Advanced: What computational methods predict the compound’s reactivity in drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
